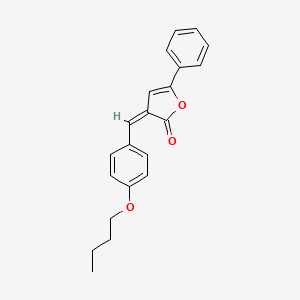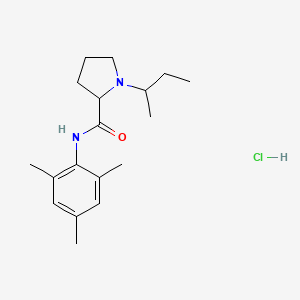![molecular formula C23H36N2O4 B4893873 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide, commonly known as CPP-109, is a small molecule drug that has been studied for its potential use in treating addiction and other neurological disorders. It is a derivative of the compound GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit the activity of an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain. This increase in GABA levels has been linked to a reduction in drug-seeking behavior and other addictive behaviors.
Mecanismo De Acción
CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to increased levels of GABA in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and reduce anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression in animal models. In addition, CPP-109 has been shown to have anti-epileptic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-109 in lab experiments is that it has been well-studied and has a known mechanism of action. It has also been shown to be effective in reducing drug-seeking behavior and other addictive behaviors in animal models. One limitation of using CPP-109 in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 in combination with other drugs or therapies for addiction and other neurological disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase that may have fewer off-target effects. Additionally, further studies are needed to determine the long-term safety and efficacy of CPP-109 in humans.
Métodos De Síntesis
CPP-109 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-cyclopentyl-4-piperidinol to form the corresponding amide. The final step involves the reaction of this amide with 3-ethoxypropylamine to form CPP-109.
Aplicaciones Científicas De Investigación
CPP-109 has been studied for its potential use in treating addiction and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. It has also been studied for its potential use in treating alcoholism, anxiety, and depression.
Propiedades
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-ethoxypropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-3-28-16-6-13-24-23(26)21-17-20(27-2)9-10-22(21)29-19-11-14-25(15-12-19)18-7-4-5-8-18/h9-10,17-19H,3-8,11-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZNFCJVFQYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)



![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)
![ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4893837.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)

![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)
